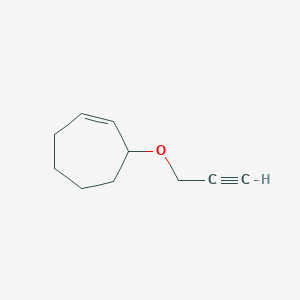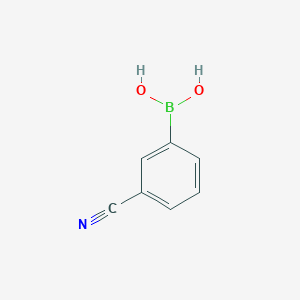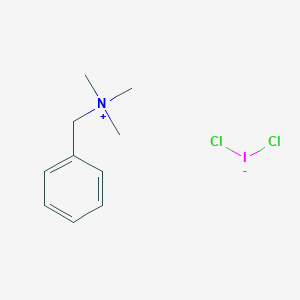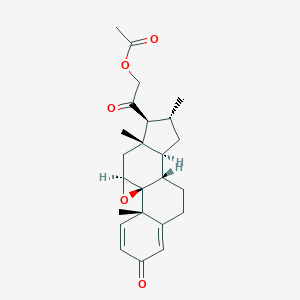
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine, also known as DMTMC, is a cyclic diamine that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. DMTMC has been used in various fields of research, including organic synthesis, catalysis, and material science.
Wirkmechanismus
The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is not fully understood. It is believed that 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can coordinate with metal ions and form stable complexes, which can activate the metal ions and enhance their reactivity. The resulting complexes can then catalyze various organic reactions by facilitating the formation of new bonds.
Biochemical and physiological effects:
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has several advantages for lab experiments. It is easy to synthesize, has high stability, and can form stable complexes with various metal ions. However, it also has some limitations. It has a strong odor and can be irritating to the skin and eyes. It is also sensitive to air and moisture and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine. One possible direction is to explore its potential as a ligand for other metal ions and investigate the resulting complexes' properties. Another direction is to use 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine as a building block for the synthesis of new materials with unique properties. Additionally, the use of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine in catalysis and organic synthesis can be further optimized by exploring new reaction conditions and developing new catalytic systems.
Synthesemethoden
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can be synthesized by the reaction of 1,2-dimethyl-3,4-dimethoxybenzene with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and produces 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine in good yield. The purity of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has been widely used in scientific research due to its unique properties. It can act as a ligand for various metal ions, such as palladium, platinum, and nickel, and form stable complexes. These complexes have been used as catalysts in various organic reactions, including cross-coupling reactions, hydrogenation, and oxidation. 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has also been used as a building block for the synthesis of various organic compounds, such as dendrimers and polymers.
Eigenschaften
CAS-Nummer |
140401-51-0 |
|---|---|
Produktname |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8+,13-9+ |
InChI-Schlüssel |
RECQGPOZJVAMAO-QHKWOANTSA-N |
Isomerische SMILES |
CC1(/C(=N/OC)/C(=N\OC)/C(C1)(C)C)C |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Kanonische SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Synonyme |
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z, Z)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B130449.png)


![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)




![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
